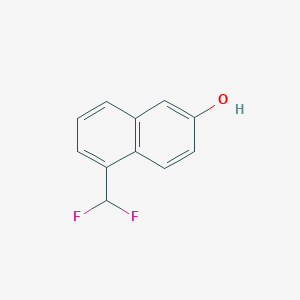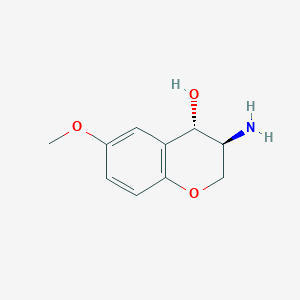
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing fused heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The presence of an amino group at the 3-position and an ethanone moiety makes this compound particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the C–H functionalization reaction, where quinoxalin-2(1H)-one is used as the substrate in the presence of alkenes under metal-free conditions . This reaction leads to the formation of new carbon–carbon bonds, resulting in the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions: 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The amino group at the 3-position can participate in substitution reactions, leading to the formation of various substituted quinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological and chemical properties.
科学的研究の応用
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of various materials and chemicals with specific properties.
作用機序
The mechanism of action of 1-(3-Aminoquinoxalin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit soluble guanylyl cyclase, affecting the nitric oxide signaling pathway . The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
1-(3-Aminoquinoxalin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:
Quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
1H-[1,2,4]Oxadiazolo[4,3,-a]quinoxalin-1-one: Another quinoxaline derivative with distinct properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
1-(3-amino-2H-quinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-7(14)13-6-10(11)12-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H2,11,12) |
InChIキー |
SDCHDAAFIWBNDC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(=NC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)
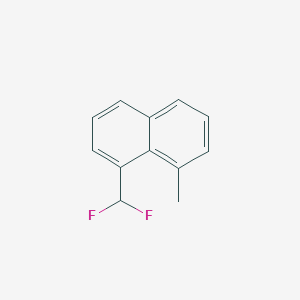
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
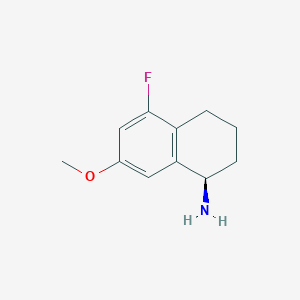
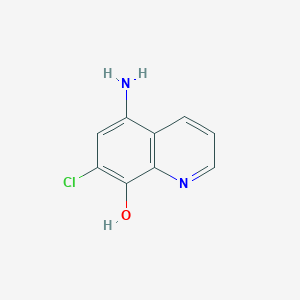
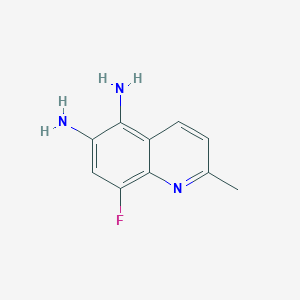




![Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11904251.png)
![Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11904257.png)
